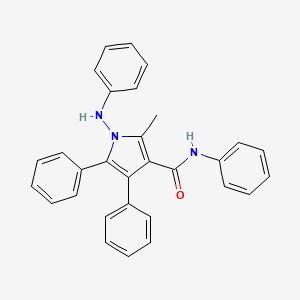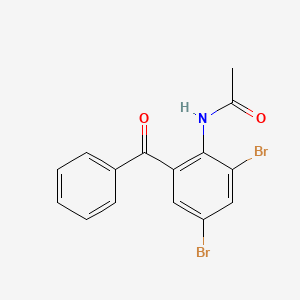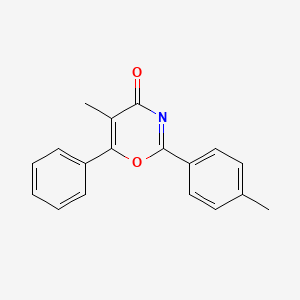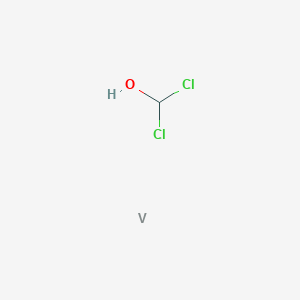
Dichloromethanol--vanadium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloromethanol–vanadium (1/1) is a coordination compound that involves the interaction between dichloromethanol and vanadium Vanadium is a transition metal known for its multiple oxidation states and ability to form various coordination complexes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dichloromethanol–vanadium (1/1) typically involves the reaction of vanadium precursors with dichloromethanol under controlled conditions. One common method is the microwave-assisted precipitation process, which allows for precise control over particle size and structure . This method involves the reduction and nitridation of vanadium precursors at high temperatures, typically around 1150°C .
Industrial Production Methods: Industrial production of vanadium compounds often involves the use of vanadium-bearing minerals such as vanadinite and carnotite. These minerals undergo processes such as smelting, leaching, and roasting to extract vanadium . The extracted vanadium is then reacted with dichloromethanol to produce the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: Dichloromethanol–vanadium (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution. Vanadium’s ability to exist in multiple oxidation states (+2, +3, +4, and +5) allows it to participate in redox reactions .
Common Reagents and Conditions:
Oxidation: Vanadium compounds can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like zinc in acidic solutions.
Substitution: Ligand substitution reactions can occur with ligands such as water, ammonia, or chloride ions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of vanadium(IV) can produce vanadium(V) compounds, while reduction of vanadium(V) can yield vanadium(II) or vanadium(III) species .
Wissenschaftliche Forschungsanwendungen
Dichloromethanol–vanadium (1/1) has several applications in scientific research:
Wirkmechanismus
The mechanism of action of dichloromethanol–vanadium (1/1) involves its interaction with molecular targets and pathways. Vanadium compounds can mimic the action of phosphate in biological systems due to their similar size and charge . This allows them to interact with enzymes and proteins, affecting various biochemical pathways. For example, vanadium compounds can inhibit phosphatases, leading to increased phosphorylation of proteins and altered cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Vanadium Pentoxide (V2O5): Used as a catalyst in industrial processes and has similar redox properties.
Vanadium Chloride (VCl3): Another vanadium compound with multiple oxidation states and coordination chemistry.
Vanadium Nitride (VN): Known for its hardness and used in cutting tools and wear-resistant coatings.
Uniqueness: Dichloromethanol–vanadium (1/1) is unique due to its specific coordination with dichloromethanol, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
88092-80-2 |
|---|---|
Molekularformel |
CH2Cl2OV |
Molekulargewicht |
151.87 g/mol |
IUPAC-Name |
dichloromethanol;vanadium |
InChI |
InChI=1S/CH2Cl2O.V/c2-1(3)4;/h1,4H; |
InChI-Schlüssel |
UABSRHDMSCMAQU-UHFFFAOYSA-N |
Kanonische SMILES |
C(O)(Cl)Cl.[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14376772.png)

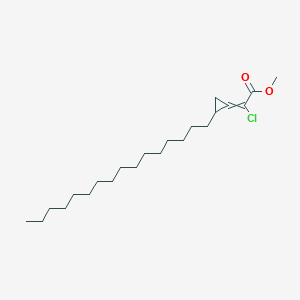
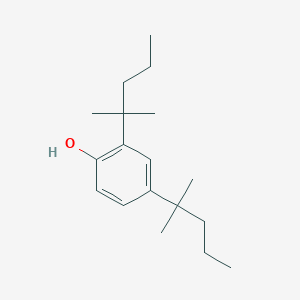
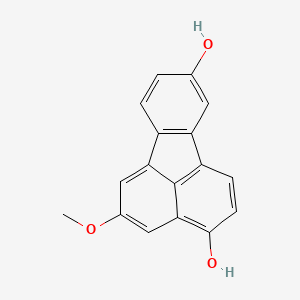
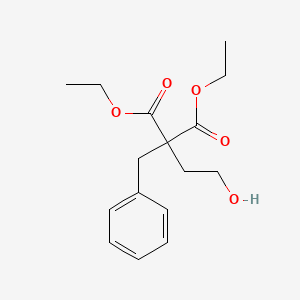
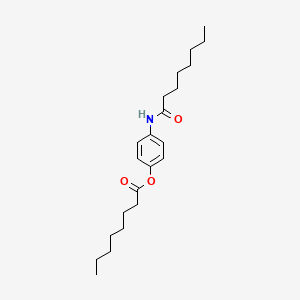

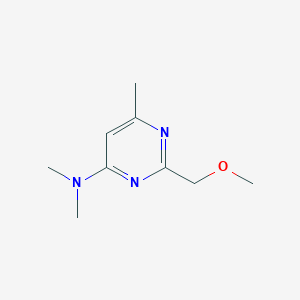
![2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14376827.png)
